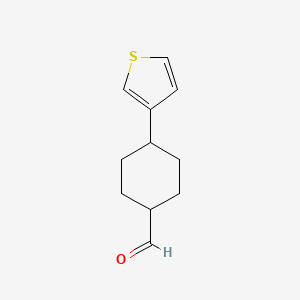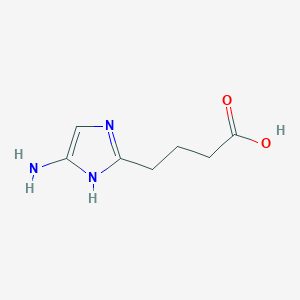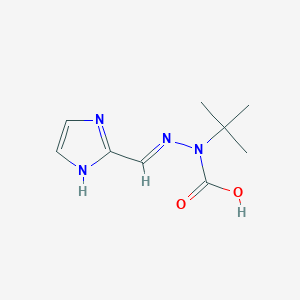
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is a chemical compound that features a triazole ring attached to a benzenesulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 4-chloromethylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: These are the primary products formed from nucleophilic substitution reactions.
Oxidized or Reduced Triazole Compounds: These products result from redox reactions involving the triazole ring.
科学研究应用
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The triazole ring can interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonyl chloride group enhances the compound’s reactivity, making it a valuable tool in chemical synthesis and biological studies.
相似化合物的比较
Similar Compounds
4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile: This compound features a nitrile group instead of a sulfonyl chloride group and is used as an intermediate in the synthesis of pharmaceuticals.
4-((1H-1,2,4-Triazol-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group and is studied for its potential anticancer properties.
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution. This reactivity, combined with the biological activity of the triazole ring, makes it a versatile compound in both chemical synthesis and biological research.
属性
分子式 |
C9H8ClN3O2S |
|---|---|
分子量 |
257.70 g/mol |
IUPAC 名称 |
4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
InChI 键 |
YQDZJZYTULSUBA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)


![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
